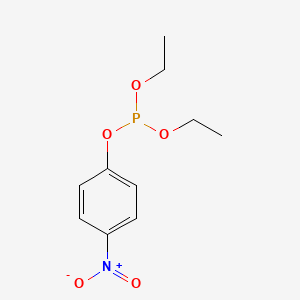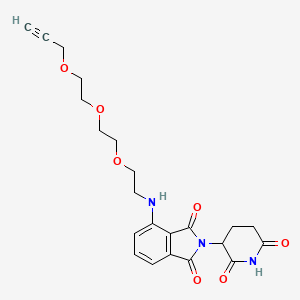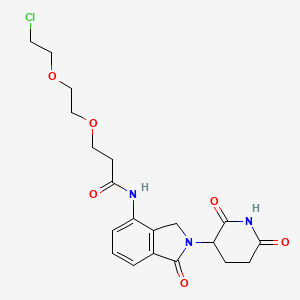![molecular formula C7H3BrClN3 B14761650 3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
3-Bromo-7-chloropyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-chloropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a pyrido[2,3-b]pyrazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloropyrido[2,3-b]pyrazine typically involves the halogenation of pyrido[2,3-b]pyrazine derivatives. One common method is the bromination and chlorination of pyrido[2,3-b]pyrazine using bromine and chlorine sources under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-7-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Bromo-7-chloropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photoluminescent properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 3-Bromo-7-chloropyrido[2,3-b]pyrazine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and exerting therapeutic effects. The compound’s halogen atoms can enhance its binding affinity to target proteins through halogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-7-fluoropyrido[2,3-b]pyrazine
- 3-Chloro-7-bromopyrido[2,3-b]pyrazine
- 3-Iodo-7-chloropyrido[2,3-b]pyrazine
Uniqueness
3-Bromo-7-chloropyrido[2,3-b]pyrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and properties. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Propriétés
Formule moléculaire |
C7H3BrClN3 |
|---|---|
Poids moléculaire |
244.47 g/mol |
Nom IUPAC |
3-bromo-7-chloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-3-10-5-1-4(9)2-11-7(5)12-6/h1-3H |
Clé InChI |
BTRCWBVUPSRTDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=NC(=CN=C21)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)









![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)


